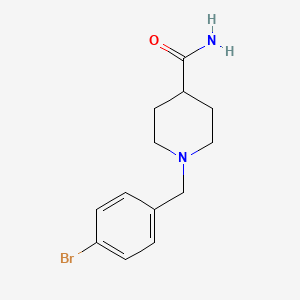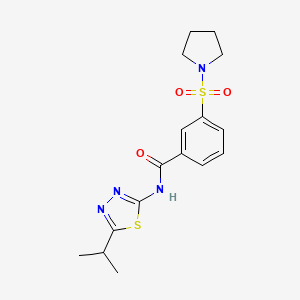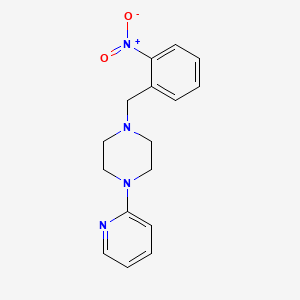
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as IBN-9, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. IBN-9 is a small molecule that can selectively target certain proteins, making it a useful tool in the study of various biological processes.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves its ability to selectively bind to and modulate the activity of certain proteins. This can result in a range of biochemical and physiological effects, depending on the specific target protein. For example, inhibition of JAK2 activity by 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can lead to decreased cell proliferation and increased cell death in certain types of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide are largely dependent on the specific protein target. Inhibition of JAK2 activity by 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can lead to decreased cell proliferation and increased cell death in certain types of cancer cells. Other effects of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide may include changes in gene expression, alterations in cellular signaling pathways, and modulation of immune system function.
实验室实验的优点和局限性
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide in lab experiments is its selectivity for certain protein targets, which can allow for more precise modulation of biological processes. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide is its relatively low potency compared to other small molecule inhibitors. Additionally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be complex and time-consuming, which may limit its widespread use in research.
未来方向
There are several future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of interest is the development of more potent and selective small molecule inhibitors based on the structure of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide. Another area of research is the use of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide and its potential applications in various disease contexts.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves several steps, including the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with isobutylamine, followed by the addition of isopropylmethylamine and acryloyl chloride. The final product is obtained through purification and isolation using column chromatography.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been used in various scientific studies, including the identification of new protein targets and the development of new therapeutics. One study found that 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can selectively bind to and inhibit the activity of a protein called JAK2, which is involved in the development of certain types of cancer. Other studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be used to selectively target and modulate the activity of other proteins, such as histone deacetylases and G protein-coupled receptors.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11(2)17(12(3)4)18-16(19)8-6-13-5-7-14-15(9-13)21-10-20-14/h5-9,11-12,17H,10H2,1-4H3,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCJIMHZWMQNDQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)


![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)

![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)
